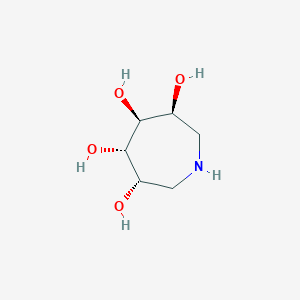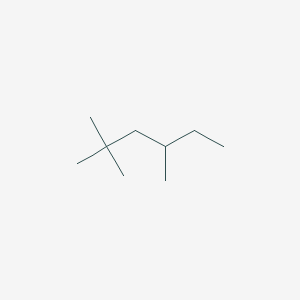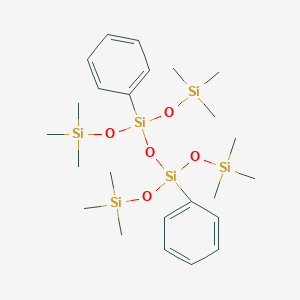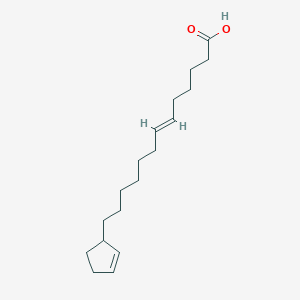
Tetrahexylammoniumtetrafluoroborat
Übersicht
Beschreibung
Tetrahexylammonium tetrafluoroborate is a quaternary ammonium salt with the chemical formula [CH₃(CH₂)₅]₄N(BF₄). It is known for its unique properties and applications in various fields of research and industry. This compound is typically used as a phase-transfer catalyst and in electrochemical applications due to its high solubility in organic solvents and stability.
Wissenschaftliche Forschungsanwendungen
Tetrahexylammonium tetrafluoroborate has a wide range of applications in scientific research:
Chemistry: Used as a phase-transfer catalyst to facilitate reactions between aqueous and organic phases.
Electrochemistry: Employed in the preparation of electrolytes for batteries and capacitors due to its high ionic conductivity.
Biology: Investigated for its potential use in drug delivery systems due to its ability to form stable complexes with various biomolecules.
Industry: Utilized in the synthesis of specialty chemicals and in the formulation of ionic liquids.
Wirkmechanismus
Target of Action
Tetrahexylammonium tetrafluoroborate is a quaternary ammonium salt It is known that similar quaternary ammonium salts, such as tetraethylammonium, block autonomic ganglia, calcium- and voltage-activated potassium channels, and nicotinic acetylcholine receptors .
Mode of Action
As a quaternary ammonium salt, it is likely to interact with its targets by blocking certain channels or receptors, similar to tetraethylammonium . This blocking action can inhibit the normal function of these targets, leading to various downstream effects.
Biochemical Pathways
Based on the known actions of similar compounds, it can be inferred that the compound may affect pathways involving autonomic ganglia, calcium- and voltage-activated potassium channels, and nicotinic acetylcholine receptors .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Tetrahexylammonium tetrafluoroborate can be synthesized through a quaternization reaction where hexylamine reacts with hexyl bromide to form tetrahexylammonium bromide. This intermediate is then treated with sodium tetrafluoroborate to yield tetrahexylammonium tetrafluoroborate. The reaction conditions typically involve:
Temperature: Room temperature to 60°C
Solvent: Organic solvents like acetonitrile or dichloromethane
Reaction Time: Several hours to overnight
Industrial Production Methods: In industrial settings, the production of tetrahexylammonium tetrafluoroborate follows similar synthetic routes but on a larger scale. The process involves:
Bulk Reactors: For the initial quaternization reaction
Purification Steps: Including recrystallization and filtration to ensure high purity
Quality Control: Analytical techniques like NMR and HPLC to verify the compound’s structure and purity
Types of Reactions:
Substitution Reactions: Tetrahexylammonium tetrafluoroborate can undergo nucleophilic substitution reactions where the tetrafluoroborate anion is replaced by other nucleophiles.
Electrochemical Reactions: It is often used in electrochemical cells where it participates in redox reactions.
Common Reagents and Conditions:
Reagents: Sodium tetrafluoroborate, hexyl bromide, hexylamine
Conditions: Mild temperatures, organic solvents, and inert atmosphere
Major Products:
Substitution Products: Depending on the nucleophile used, various substituted tetrahexylammonium salts can be formed.
Electrochemical Products: In electrochemical applications, the products depend on the specific redox reactions occurring in the cell.
Vergleich Mit ähnlichen Verbindungen
- Tetrabutylammonium tetrafluoroborate: Shorter alkyl chains, commonly used in similar applications but with different solubility profiles.
- Tetraethylammonium tetrafluoroborate: Even shorter alkyl chains, used in electrochemical applications.
- Tetrapropylammonium tetrafluoroborate: Intermediate chain length, balancing solubility and stability.
Eigenschaften
IUPAC Name |
tetrahexylazanium;tetrafluoroborate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H52N.BF4/c1-5-9-13-17-21-25(22-18-14-10-6-2,23-19-15-11-7-3)24-20-16-12-8-4;2-1(3,4)5/h5-24H2,1-4H3;/q+1;-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QNJIMRNKXMJLJQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[B-](F)(F)(F)F.CCCCCC[N+](CCCCCC)(CCCCCC)CCCCCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H52BF4N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80585002 | |
| Record name | N,N,N-Trihexylhexan-1-aminium tetrafluoroborate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80585002 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
441.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
15553-50-1 | |
| Record name | N,N,N-Trihexylhexan-1-aminium tetrafluoroborate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80585002 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Tetrahexylammonium tetrafluoroborate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Benzene, [(cyclohexyloxy)methyl]-](/img/structure/B107774.png)







![methyl (2S)-3-(4-hydroxyphenyl)-2-[[(2S)-4-methyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]pentanoyl]amino]propanoate](/img/structure/B107790.png)





